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Compound of Interest

Compound Name: H-Tyr-lle-Gly-Ser-Arg-NH2

Cat. No.: B025595

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pentapeptide YIGSR (Tyr-lle-Gly-Ser-Arg), derived from the 31 chain of laminin, is a crucial
bioactive sequence that plays a significant role in cell adhesion, migration, differentiation, and
proliferation.[1][2][3] Its ability to interact with cell surface receptors, primarily the 67-kDa
laminin receptor and certain integrins, makes it a valuable tool in tissue engineering,
regenerative medicine, and for creating biocompatible surfaces on medical devices.[2][4][5]
Covalent immobilization of YIGSR onto various substrates ensures a stable and long-lasting
presentation of the peptide, which can be more effective than simple adsorption in eliciting
specific cellular responses.[2][6] This document provides detailed application notes and
protocols for the covalent immobilization of YIGSR peptide on different surfaces, along with
methods for characterization and assessment of its biological activity.

Key Applications

o Tissue Engineering: Creating scaffolds that promote cell attachment, growth, and
differentiation for tissue regeneration.[3][6]

» Medical Device Coatings: Modifying the surface of implants and devices to improve
biocompatibility and encourage integration with surrounding tissues.
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e Cell Culture Substrates: Developing well-defined surfaces for studying cell adhesion
mechanisms and signaling pathways.[1]

e Drug Delivery: Functionalizing nanoparticles and other drug carriers with YIGSR to target
specific cells or tissues.[7]

o Cancer Research: Investigating the role of YIGSR in tumor cell adhesion, migration, and
metastasis.[5][8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on YIGSR
immobilization and its effects.

Table 1. Surface Density of Immobilized YIGSR Peptide

Surface Immobilization  Peptide Surface
] . Reference
Material Method Sequence Density
N-terminal Gly-Tyr-lle-Gly-
Glass 12.1 pmol/cm?2 [1]

Glycine coupling  Ser-Arg-Tyr

Table 2: Effective Concentrations of YIGSR for Biological Activity
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L YIGSR Observed
Application System . Reference
Concentration  Effect
Macrophage Increased iINOS
Modulation (in PEG Hydrogel 5mM expression in M1 [4]
3D Hydrogel) macrophages
Slight increase in
Macrophage ) )
- iINOS expression
Modulation (in PEG Hydrogel 10 mM " Mo [4]
in
3D Hydrogel)
macrophages
Concentration-
Macrophage
- ] 2mM, 5 mM, 8 dependent
Modulation (in Soluble Peptide ] [4]
mM effects on INOS
2D Culture) ]
expression
Optimal for
Endothelial Cell enlargement and
Microtissue Soluble Peptide 1.5mM viability of [9][10]
Formation HUVEC
spheroids

Experimental Protocols
Protocol 1: Covalent Immobilization of YIGSR on Glass

Surfaces

This protocol is based on the method described by Massia and Hubbell for creating well-

defined cell-adhesive substrates.[1]

Materials:

e Glass coverslips

o Cleaning solution (e.g., Piranha solution - Caution: extremely corrosive and reactive)

e Anhydrous toluene
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o 3-aminopropyltriethoxysilane (APTES)

¢ N,N'-disuccinimidyl carbonate (DSC)

e Anhydrous acetone

* YIGSR peptide with an N-terminal glycine spacer (e.g., Gly-Tyr-lle-Gly-Ser-Arg-Tyr)
e Phosphate-buffered saline (PBS), pH 7.4

e Optional: Radioiodinated YIGSR for quantification

Procedure:

o Surface Cleaning and Hydroxylation:

o Thoroughly clean glass coverslips. Acommon method is immersion in Piranha solution (a
3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour at room
temperature.

o Rinse extensively with deionized water and dry under a stream of nitrogen. This process
creates a high density of hydroxyl (-OH) groups on the surface.

 Silanization (Amine Functionalization):

o Immerse the cleaned coverslips in a 2% (v/v) solution of APTES in anhydrous toluene for
3-5 minutes at room temperature.

o Rinse with toluene, then acetone, and cure the silane layer by baking at 110°C for 1 hour.
This creates an amine-terminated surface.

o Activation of Amine Groups:

o Activate the surface amines by immersing the coverslips in a solution of 10 mg/mL DSC in
anhydrous acetone for 1 hour at room temperature.

o Rinse with acetone and dry under nitrogen. This step forms N-hydroxysuccinimide (NHS)
esters on the surface, which are reactive towards primary amines.
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e Peptide Conjugation:

o Dissolve the YIGSR peptide in PBS (pH 7.4) at a desired concentration (e.g., 0.1-1
mg/mL).

o Immediately cover the activated glass surface with the peptide solution and allow the
reaction to proceed in a humidified chamber for 2-4 hours at room temperature. The N-
terminal amine of the glycine spacer will react with the NHS ester on the surface to form a
stable amide bond.

o Rinse thoroughly with PBS and deionized water to remove any non-covalently bound
peptide.

o Store the functionalized surfaces in PBS at 4°C until use.
Characterization:

» Surface Peptide Density: The surface concentration of the immobilized peptide can be
quantified by including a trace amount of radioiodinated peptide (e.g., with 12°]) in the
conjugation step and measuring the surface radioactivity using a gamma counter.[1]

Protocol 2: Covalent Immobilization of YIGSR on
Polymer Membranes (EVAL)

This protocol is adapted from the method used to modify poly(ethylene-co-vinyl alcohol) (EVAL)
membranes.[6]

Materials:

EVAL membrane

1,1'-Carbonyldiimidazole (CDI)

Anhydrous dioxane

YIGSR peptide with an N-terminal glycine spacer (e.g., GYIGSR)

Phosphate-buffered saline (PBS), pH 7.4
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Procedure:
» Surface Activation:
o The hydroxyl groups on the EVAL membrane surface are activated using CDI.

o Immerse the EVAL membrane in a solution of CDI in anhydrous dioxane (concentration
may need to be optimized, e.g., 1-5% w/v) for 2-4 hours at room temperature under a dry
atmosphere (e.g., in a desiccator or under nitrogen). This reaction forms an imidazole
carbamate intermediate.

e Peptide Conjugation:

o Prepare a solution of the GYIGSR peptide in PBS (pH 7.4) at a concentration of 0.5-2
mg/mL.

o After the activation step, wash the membrane with anhydrous dioxane to remove excess
CDI.

o Immediately immerse the activated membrane in the peptide solution and incubate for 12-
24 hours at 4°C with gentle agitation. The N-terminal amine of the peptide will displace the
imidazole group, forming a stable carbamate linkage.

e Washing and Sterilization:

o Wash the functionalized membrane extensively with PBS and sterile deionized water to
remove unbound peptide and any reaction byproducts.

o The membranes can be sterilized using standard methods such as ethylene oxide or
gamma irradiation, if required for cell culture applications.

Visualization of Workflows and Signaling Pathways
Experimental Workflow for YIGSR Immobilization
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Caption: General workflow for the covalent immobilization of YIGSR peptide.

YIGSR-Mediated Cell Adhesion Signaling Pathway
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Caption: Simplified signaling pathway initiated by cell binding to immobilized YIGSR.

Bioactivity Assays

Once the YIGSR peptide is immobilized, it is crucial to assess its biological activity.

Cell Adhesion and Spreading Assay

o Cell Seeding: Seed cells of interest (e.g., human foreskin fibroblasts, HFFs; or human
umbilical vein endothelial cells, HUVECS) onto the YIGSR-functionalized and control
(unmodified) surfaces at a known density (e.g., 10,000 cells/cm?).
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 Incubation: Incubate for a defined period (e.g., 1-4 hours) under standard cell culture
conditions.

» Washing: Gently wash the surfaces with PBS to remove non-adherent cells.
¢ Quantification:
o Fix the remaining adherent cells with 4% paraformaldehyde.

o Stain the cells (e.g., with crystal violet or a fluorescent dye like DAPI for nuclei and
phalloidin for actin cytoskeleton).

o Count the number of adherent cells per unit area using a microscope.

o Analyze cell morphology and spreading area using image analysis software. Covalently
immobilized YIGSR has been shown to be sufficient to support cell spreading, whereas
adsorbed peptide may only support attachment.[2]

Cell Migration Assay

e Wound Healing/Scratch Assay: Create a "scratch" in a confluent monolayer of cells cultured
on the YIGSR-modified surface. Monitor the rate of cell migration into the cleared area over
time compared to control surfaces.

o Transwell Migration Assay: Use a Transwell insert where the underside of the porous
membrane is coated with immobilized YIGSR. Place cells in the upper chamber and quantify
the number of cells that migrate through the pores to the YIGSR-coated side.

Immunofluorescence Staining for Focal Adhesions

e Culture cells on the YIGSR-functionalized surfaces as described above.
o Fix and permeabilize the cells.

¢ Incubate with primary antibodies against focal adhesion proteins (e.g., vinculin, paxillin) and
the 67-kDa laminin receptor.

o Use fluorescently labeled secondary antibodies for visualization.
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» Observe the co-localization of these proteins at sites of cell-substrate adhesion using
fluorescence microscopy. On YIGSR-grafted surfaces, the 67-kDa laminin receptor has been
shown to co-localize with vinculin and a-actinin, indicating its role in mediating cell spreading.

[2]

Conclusion

The covalent immobilization of the YIGSR peptide provides a robust method for creating
bioactive surfaces that can direct cell behavior. The protocols and data presented here offer a
foundation for researchers to develop and characterize YIGSR-functionalized materials for a
wide range of applications in biomedical research and drug development. The choice of
immobilization chemistry will depend on the substrate material and the desired surface
properties. Proper characterization and bioactivity assessment are essential to ensure the
successful application of these modified surfaces.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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